molecular formula C20H22Cl2N2O6 B1674714 Lemildipine CAS No. 94739-29-4

Lemildipine

Cat. No.: B1674714
CAS No.: 94739-29-4
M. Wt: 457.3 g/mol
InChI Key: WTOVRSWDBLIFHU-UHFFFAOYSA-N
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Description

Lemildipine is a 1,4-dihydropyridine calcium channel blocker that is currently under phase III development by Banyu (Merck and Co) in Japan. It is being investigated for its potential to treat hypertension and cerebrovascular ischemia . As a member of the dihydropyridine class, this compound works by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.

Preparation Methods

The synthesis of Lemildipine involves several steps, starting with the preparation of the dihydropyridine core. The general synthetic route includes:

    Condensation Reaction: The initial step involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine to form a dihydropyridine ring.

    Substitution Reaction: The dihydropyridine ring is then subjected to various substitution reactions to introduce the desired functional groups.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Lemildipine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form dihydropyridine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups on the dihydropyridine ring are replaced by other nucleophiles. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in dihydropyridine derivatives.

Scientific Research Applications

Lemildipine has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity and stability of dihydropyridine derivatives.

    Biology: this compound is investigated for its effects on calcium ion channels in various biological systems, providing insights into cellular signaling and ion transport mechanisms.

    Medicine: The primary application of this compound is in the treatment of hypertension and cerebrovascular ischemia. It is also studied for its potential neuroprotective effects in conditions such as stroke.

    Industry: this compound is used in the pharmaceutical industry for the development of new antihypertensive drugs and formulations.

Mechanism of Action

Lemildipine exerts its effects by inhibiting L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to relaxation of the smooth muscle and vasodilation. The reduction in peripheral vascular resistance results in a decrease in blood pressure. The molecular targets of this compound include the alpha-1 subunit of the L-type calcium channel, which is responsible for the channel’s activity.

Comparison with Similar Compounds

Lemildipine is similar to other dihydropyridine calcium channel blockers such as amlodipine and lercanidipine. it has unique properties that distinguish it from these compounds:

Similar compounds include:

  • Amlodipine
  • Lercanidipine
  • Nifedipine
  • Felodipine

These compounds share a similar mechanism of action but may differ in their pharmacokinetic profiles, side effects, and specific clinical applications.

Properties

IUPAC Name

5-O-methyl 3-O-propan-2-yl 2-(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O6/c1-9(2)30-19(26)16-13(8-29-20(23)27)24-10(3)14(18(25)28-4)15(16)11-6-5-7-12(21)17(11)22/h5-7,9,15,24H,8H2,1-4H3,(H2,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOVRSWDBLIFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)COC(=O)N)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048812
Record name Lemildipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94739-29-4
Record name Lemildipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94739-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lemildipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094739294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lemildipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEMILDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3BD0YW4ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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